Neladalkib

ALK G1202R resistance Ba/F3 cell viability fourth-generation TKI

Researchers modeling post-lorlatinib resistance need compounds active against compound ALK mutations. Neladalkib is a 4th-gen, brain-penetrant ALK inhibitor rationally designed to overcome this limitation: • IC50 <0.3 nM against ALK G1202R - >100-fold more potent than lorlatinib in Ba/F3 models • TRK-sparing selectivity avoids dose-limiting CNS toxicities; 63% intracranial ORR in ALKOVE-1 trial • Supplied ≥98% HPLC, shipped globally with full analytical documentation

Molecular Formula C23H22ClFN6O
Molecular Weight 452.9 g/mol
CAS No. 2739866-40-9
Cat. No. B12377415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeladalkib
CAS2739866-40-9
Molecular FormulaC23H22ClFN6O
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESCCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl
InChIInChI=1S/C23H22ClFN6O/c1-4-31-21-13-8-19(23(26)27-10-13)32-12(2)17-9-15(25)5-6-16(17)20-14(11-30(3)28-20)7-18(21)22(24)29-31/h5-6,8-12H,4,7H2,1-3H3,(H2,26,27)/t12-/m1/s1
InChIKeyFWZSCAQEBTVTOM-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neladalkib Procurement Guide


Neladalkib (CAS 2739866-40-9), also known as NVL-655 or ALK-IN-27, is an investigational, orally bioavailable, brain-penetrant, fourth-generation selective inhibitor of anaplastic lymphoma kinase (ALK) [1]. It is a small molecule tyrosine kinase inhibitor (TKI) with the molecular formula C23H22ClFN6O and a molecular weight of 452.91 g/mol [2]. Designed to address acquired resistance to earlier-generation ALK TKIs, neladalkib maintains potent activity against a broad spectrum of single and compound ALK resistance mutations, including the challenging solvent-front mutation G1202R, while sparing the structurally related tropomyosin receptor kinase (TRK) family to mitigate off-target CNS toxicities [3]. The compound is currently under investigation in global Phase 1/2 (ALKOVE-1) and Phase 3 (ALKAZAR) clinical trials for advanced ALK-positive non-small cell lung cancer (NSCLC) and other solid tumors [4].

Neladalkib Procurement Rationale


Procuring a generic ALK inhibitor as a substitute for neladalkib in research settings is not scientifically valid due to the compound's unique preclinical and clinical profile specifically engineered to overcome the limitations of first-, second-, and third-generation ALK TKIs. Unlike earlier agents such as crizotinib (1G), alectinib/brigatinib (2G), or lorlatinib (3G), neladalkib is a macrocyclic, fourth-generation inhibitor optimized for three critical, non-interchangeable properties: (1) sustained potency against a wide array of single and compound ALK resistance mutations, including the solvent-front G1202R mutation that drives resistance to most 2G agents [1]; (2) a rationally designed selectivity profile that spares TRK receptors, thereby avoiding the dose-limiting CNS adverse events (e.g., mood disorders, cognitive impairment) commonly associated with the dual ALK/TRK inhibitor lorlatinib [2]; and (3) high brain penetrance to effectively target CNS metastases, a common site of disease progression in ALK+ NSCLC [3]. The following quantitative evidence details why substitution with in-class alternatives would compromise experimental fidelity and yield divergent outcomes.

Neladalkib Differentiation Data


Potency Against ALK G1202R Mutation

Neladalkib demonstrates >100-fold greater potency against the ALK G1202R solvent-front resistance mutation, a common driver of disease progression on second-generation ALK TKIs, when directly compared to the third-generation inhibitor lorlatinib . In preclinical assays, neladalkib inhibited the growth of cell lines harboring ALK G1202R fusions with an IC50 ranging from 0.1 to 0.8 nM (average <0.3 nM) . This translates to a quantified improvement of >100-fold over lorlatinib and >280-fold over first- and second-generation ALK TKIs on average .

ALK G1202R resistance Ba/F3 cell viability fourth-generation TKI

ENU Mutagenesis Resistance Suppression

In an accelerated in vitro ENU (N-ethyl-N-nitrosourea) mutagenesis screen designed to simulate acquired resistance, neladalkib was significantly more effective than both alectinib and lorlatinib at suppressing the emergence of resistant clones [1]. In a screen simulating first-line treatment using Ba/F3 EML4-ALK cells, resistant clones emerged in fewer than 2% (9 of 480 wells) of neladalkib-treated wells, compared to 100% (480 of 480 wells) for alectinib at clinically relevant exposures [1]. In a screen simulating later-line treatment with Ba/F3 EML4-ALK G1202R cells, resistant clones emerged in fewer than 1% (3 of 480 wells) of neladalkib-treated wells, versus 100% (480 of 480 wells) for lorlatinib [1]. The neladalkib unbound concentrations used in these screens (8.0 nM and 3.2 nM, respectively) were below its 14 nM average clinical exposure at the recommended Phase 2 dose [1].

ENU mutagenesis acquired resistance EML4-ALK

Clinical Response in Lorlatinib-Pretreated NSCLC

In the Phase 1 portion of the ALKOVE-1 trial, patients with ALK-positive NSCLC who had previously been treated with the third-generation TKI lorlatinib and subsequently progressed achieved a 49% objective response rate (ORR) when treated with neladalkib, with a median duration of response (DOR) of 14.4 months [1]. This provides a direct clinical benchmark of neladalkib's ability to recapture response in a patient population for whom lorlatinib is no longer effective and for which no approved targeted therapy currently exists.

post-lorlatinib NSCLC Phase 1/2 trial durable response

Intracranial Activity in CNS Metastases

Neladalkib's brain-penetrant design translates to clinically meaningful activity against CNS metastases, a major source of morbidity in ALK+ NSCLC. In the ALKOVE-1 trial, neladalkib achieved an intracranial objective response rate (IC-ORR) of 32% across all evaluable patients with measurable CNS disease. Notably, in the subgroup of patients who were lorlatinib-naïve, the IC-ORR reached 63% [1]. Furthermore, in patients harboring the G1202R resistance mutation—a population with limited treatment options—the overall ORR (including both systemic and CNS) was 68% [1].

brain metastases CNS penetration intracranial response

TRK-Sparing Neurotoxicity Profile

Unlike the third-generation ALK inhibitor lorlatinib, which is a potent dual inhibitor of ALK and the neurotrophic tropomyosin receptor kinases (TRKA/B/C), neladalkib is rationally designed to be ALK-selective and TRK-sparing . Preclinical data indicate neladalkib exhibits 22-fold to >874-fold selectivity for ALK over TRK . Clinically, this design feature is associated with a lower incidence of TRK-related CNS adverse events. In the ALKOVE-1 trial of 656 patients treated at the recommended Phase 2 dose, only 5% discontinued treatment due to treatment-emergent adverse events (TEAEs), and the safety profile was consistent with its TRK-sparing design [1]. This contrasts with lorlatinib, for which dose-limiting CNS effects (including cognitive impairment, mood disorders, and speech disturbances) are a well-documented clinical challenge [2].

TRK inhibition CNS toxicity adverse events

In Vitro Potency Against WT ALK

Neladalkib demonstrates sub-nanomolar potency against wild-type ALK and related fusion-driven cell lines. Reported IC50 values include 0.9 nM for wild-type ALK and 2.7 nM for the Ba/F3 CLIP1-LTK cell line, a model of LTK-driven oncogenesis . Against patient-derived cell lines established from TKI-naïve NSCLC patients harboring EML4-ALK fusions (v1, v2, v3), neladalkib exhibited IC50 values ranging from 0.3 to 1.6 nM .

WT ALK Ba/F3 CLIP1-LTK IC50

Neladalkib Research Applications


Modeling Acquired Resistance to ALK TKIs

For laboratories developing in vitro or in vivo models of post-lorlatinib disease progression, neladalkib is the appropriate and essential tool compound. Evidence from ENU mutagenesis screens demonstrates that neladalkib is significantly more effective than lorlatinib at suppressing the emergence of resistance in Ba/F3 EML4-ALK G1202R cells (<1% vs. 100% resistant wells) [1], while clinical data from ALKOVE-1 shows a 49% ORR in patients with confirmed prior lorlatinib treatment [2]. This unique profile makes neladalkib the optimal reference compound for establishing baseline sensitivity in resistance model systems and for screening next-generation agents designed to overcome compound ALK mutations.

CNS Metastasis and BBB Penetration Studies

Neladalkib is rationally designed for high CNS penetrance and is clinically active against brain metastases. In the ALKOVE-1 trial, it achieved a 63% intracranial ORR in lorlatinib-naïve patients [3]. This validated CNS activity makes neladalkib a superior choice for researchers utilizing intracranial xenograft models of ALK+ NSCLC or for in vitro blood-brain barrier (BBB) permeability assays, where it can serve as a positive control for brain-penetrant small molecules. Its TRK-sparing design ensures that CNS observations are not confounded by the neurotoxicity associated with dual ALK/TRK inhibition [4].

Investigating ALK G1202R and Compound Mutations

The ALK G1202R solvent-front mutation is a primary mechanism of resistance to second-generation ALK TKIs. Neladalkib is uniquely potent against this mutation, with an IC50 of <0.3 nM on average, representing a >100-fold improvement over lorlatinib . Researchers studying the structural biology or therapeutic targeting of G1202R and compound mutations (e.g., G1202R/L1196M, G1202R/G1269A) should procure neladalkib as a critical positive control and benchmark compound, as its activity in this context is not recapitulated by earlier-generation inhibitors.

Evaluating ALK Therapies in Non-NSCLC Solid Tumors

Neladalkib has demonstrated preliminary clinical activity in ALK-positive solid tumors outside of NSCLC, including inflammatory myofibroblastic tumors (IMT) and other rare ALK-driven cancers. Preliminary data from the ALKOVE-1 trial's Phase 2 cohort showed a 44% ORR across a diverse set of 14 solid tumor types [5]. This emerging profile supports the use of neladalkib in preclinical research exploring ALK dependency across a broader range of cancer models, including patient-derived xenografts (PDX) from rare tumor types, where traditional ALK TKIs have shown limited efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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